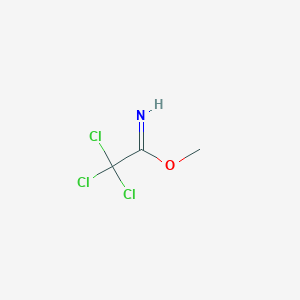
o-Phenylenediacetonitrile
説明
o-Phenylenediacetonitrile is a chemical compound that is closely related to o-phenylenes, a fundamental class of conjugated polymers. These compounds are known for their unique conformational behavior and electronic properties. Although the provided papers do not directly discuss o-Phenylenediacetonitrile, they provide insights into the behavior of o-phenylene oligomers, which can be extrapolated to understand the characteristics of related compounds like o-Phenylenediacetonitrile.
Synthesis Analysis
The synthesis of o-phenylene oligomers, which are structurally related to o-Phenylenediacetonitrile, involves a robust synthetic approach that allows for the creation of monodisperse oligomers up to the dodecamer. This method demonstrates the potential for precise control over the synthesis of complex conjugated molecular architectures .
Molecular Structure Analysis
o-Phenylenes, and by extension, compounds like o-Phenylenediacetonitrile, are expected to exhibit rich conformational behavior. The o-phenylenes are biased toward a specific 2-fold-symmetric conformation, which is believed to correspond to a stacked helix. This conformational preference is significant as it influences the electronic properties of the compound .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving o-Phenylenediacetonitrile. However, they do discuss the conformational behavior of o-phenylenes, which can affect their reactivity. For example, the stacked helical conformation of o-phenylenes could influence their interaction with other molecules and their participation in chemical reactions .
Physical and Chemical Properties Analysis
The o-phenylenes exhibit unusual electronic properties, such as long-range delocalization, as evidenced by bathochromic shifts in UV/vis spectra. The effective conjugation length of these compounds is approximately eight repeat units. Additionally, they show an unexpected hypsochromic shift in their fluorescence spectra with increasing length. These properties are likely to be relevant to o-Phenylenediacetonitrile as well, given its structural similarity to o-phenylenes . The supramolecular structure of related compounds like o-phenylenediacetic acid features hydrogen-bonded dimers, which could also be a characteristic of o-Phenylenediacetonitrile, affecting its physical properties .
科学的研究の応用
Fluorescence Sensing
o-Phenylenediacetonitrile has significant applications in fluorescence sensing. For instance, phenylenediacetonitrile-doped polymer films prepared by spin-coating methods have been used to sense volatile organic vapor and elevated temperatures. The sensing mechanism involves a change in emission color and intensity due to crystalline aggregate formation, leveraging the properties of phenylenediacetonitrile for effective sensing applications (Kreiza et al., 2016).
Molecular Synthesis
In molecular synthesis, 1,3-phenylenediacetonitrile reacts with zinc organometallic reagents to produce compounds with potential bioactivity. For example, this reaction pathway has been used to synthesize analogues of the anti-HIV drug MKC-442 (Aly et al., 2007).
Nanoparticle Morphology and Emission
Research on phenylenediacetonitrile-based molecules has shown their suitability for creating morphology-tunable nanoparticles with aggregation-induced emission enhancement. These nanoparticles are promising for applications in fluorescence sensors, particularly for sensing vapors and temperature changes (Kazlauskas et al., 2014).
Coordination Complexes
o-Phenylenediacetonitrile is used in synthesizing coordination complexes. For instance, its treatment with molybdenum(II) and tungsten(II) leads to seven-coordinate complexes with potential applications in catalysis and materials science (Baker et al., 2000).
Construction of Hydrocarbon Belts
o-Phenylenediacetonitrile is instrumental in constructing hydrocarbon belts with truncated cone structures. These structures have applications in nanoscience and technology, demonstrating the versatility of o-Phenylenediacetonitrile in synthesizing complex organic structures (Zhang et al., 2021).
Luminescent AgCF3COO Complex
In the synthesis of luminescent compounds, o-Phenylenediacetonitrile has been used to create a luminescent AgCF3COO complex. This complex features a cationic complex chain and anionic guests, illustrating its potential in the development of luminescent materials (Han et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-[2-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFXBANOKKNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210203 | |
| Record name | o-Phenylenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenylenediacetonitrile | |
CAS RN |
613-73-0 | |
| Record name | 1,2-Benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylenediacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Xylylene dicyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Phenylenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENYLENEDIACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGS58Z5HPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















